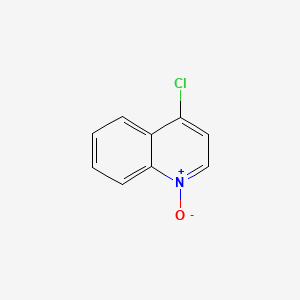

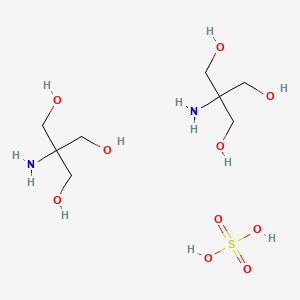

![molecular formula C11H6Cl2N4 B1598411 4,6-二氯-1-苯基-1H-吡唑并[3,4-d]嘧啶 CAS No. 99971-84-3](/img/structure/B1598411.png)

4,6-二氯-1-苯基-1H-吡唑并[3,4-d]嘧啶

描述

Synthesis Analysis

The synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves various methods, including substitution of the aryl ring and derivatization of pyrimidine nitrogen at different positions .

Molecular Structure Analysis

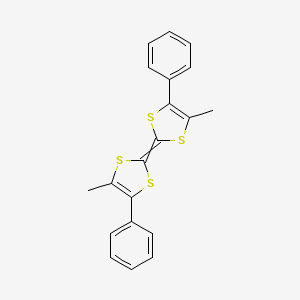

The molecular formula of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is C11H6Cl2N4, with a molecular weight of 265.1 g/mol. It contains a six-membered ring with two chlorine atoms and a phenyl group .

Chemical Reactions Analysis

The SAR (structure-activity relationship) reveals that the activity of this compound is influenced by the substitution of mono or di-chlorine at the R1 position of the phenyl ring .

Physical And Chemical Properties Analysis

科学研究应用

Here is a comprehensive analysis of the scientific research applications of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, focusing on unique applications:

Synthesis of N-substituted Azacalix Pyrimidines

This compound is utilized in the synthesis of N-substituted azacalix pyrimidines. These structures are significant due to their potential applications in creating molecular recognition systems and sensors .

Starting Reagent for Disubstituted Pyrimidines

It serves as a starting reagent in the synthesis of disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling. This process is crucial for creating compounds with various pharmaceutical applications .

Biarylpyrimidine Synthesis

The compound is also involved in biarylpyrimidine synthesis, which includes biaryl cross-coupling. Biaryl structures are important in medicinal chemistry due to their presence in numerous bioactive compounds .

Second Generation EGFR Inhibitor Development

Scientific researchers have used this compound in developing second-generation irreversible EGFR inhibitors to overcome drug resistance issues presented by first-generation inhibitors. These inhibitors contain Michael acceptors that can bind at the ATP binding pocket’s entrance .

Synthesis of 3-Methyl and 3-Unsubstituted 4,6-Disubstituted 1H-Pyrazolo[3,4-b]pyridines

It is used as a starting material to afford 3-methyl and 3-unsubstituted 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines. These compounds have potential biomedical applications due to their structural properties .

Design and Synthesis of Novel Pyrazolo[3,4-d]Pyrimidines

This chemical serves as a precursor in the design and synthesis of novel pyrazolo[3,4-d]pyrimidines. These derivatives have been studied for their potential therapeutic properties and efficacy in vitro .

Each application mentioned above represents a unique field where 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role. The compound’s versatility in facilitating various chemical reactions underscores its importance in scientific research and pharmaceutical development.

MilliporeSigma - 4,6-Dichloropyrimidine ClausiusPress - Synthesis of 4,6-dichloro-1H-pyrazolo MDPI - 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications SpringerLink - Design and Synthesis of Novel Pyrazolo[3,4-d]Pyrimidines

未来方向

Research on pyrimidine derivatives continues to evolve, aiming to develop more potent and efficacious anticancer drugs with pyrimidine scaffolds. Further investigations into novel analogs possessing enhanced anti-inflammatory activities and minimal toxicity are essential for advancing therapeutic options .

作用机制

Target of Action

The primary target of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2 by inhibiting its enzymatic activity . This inhibition is achieved through the formation of essential hydrogen bonds with Leu83, a key amino acid in the active site of CDK2 .

Biochemical Pathways

The inhibition of CDK2 by 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine affects the cell cycle progression . Specifically, it leads to an alteration in cell cycle progression, causing a delay in the transition from the G1 phase to the S phase . This delay can result in the induction of apoptosis within cells .

Pharmacokinetics

These properties can help predict the bioavailability of the compound .

Result of Action

The inhibition of CDK2 by 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine results in significant cytotoxic activities against certain cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .

Action Environment

The action of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability

属性

IUPAC Name |

4,6-dichloro-1-phenylpyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N4/c12-9-8-6-14-17(7-4-2-1-3-5-7)10(8)16-11(13)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNFAHSWOCLZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406123 | |

| Record name | 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |

CAS RN |

99971-84-3 | |

| Record name | 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

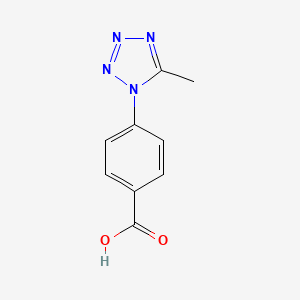

![[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid](/img/structure/B1598336.png)

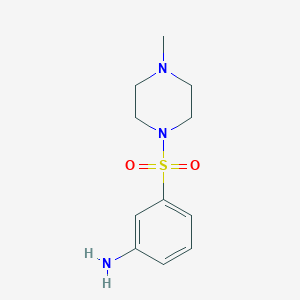

![2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1598340.png)

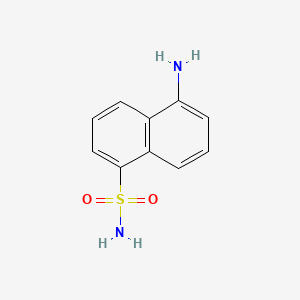

![Benzo[b]thiophene, 5,6-dimethoxy-](/img/structure/B1598345.png)

![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598347.png)